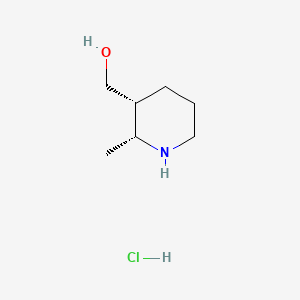

cis-(2-Methylpiperidin-3-YL)methanol hydrochloride

Description

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

[(2R,3R)-2-methylpiperidin-3-yl]methanol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-7(5-9)3-2-4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 |

InChI Key |

KUAOSDGMQRHORW-HHQFNNIRSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](CCCN1)CO.Cl |

Canonical SMILES |

CC1C(CCCN1)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of cis-(2-Methylpiperidin-3-yl)methanol Hydrochloride

Method 1: Reduction of Quaternized Pyridine Derivatives Followed by Functional Group Transformations

A patented process (EP2994454B1) details a multi-step synthesis starting from 3-Amino-4-methylpyridine derivatives, involving:

- N-acylation of 3-Amino-4-methylpyridine with acid anhydrides or acid chlorides to form an amide intermediate.

- Quaternization of the pyridine nitrogen using benzyl or substituted benzyl halides in organic solvents.

- Partial reduction of the quaternized pyridine to 1,2,5,6-tetrahydropyridine using sodium borohydride in methanol or water at ambient temperature.

- Hydrolysis of the tetrahydropyridine intermediate in the presence of hydrochloric acid and acetic acid to generate a piperidine derivative.

- Reductive amination using titanium(IV) tetraisopropoxide and methylamine, followed by sodium borohydride reduction, to obtain (1-Benzyl-4-methylpiperidin-3-yl)methylamine.

- Resolution of the racemic amine using chiral resolving agents such as dibenzoyl-L-tartaric acid to isolate the desired stereoisomer.

Although this process is designed for a related piperidine derivative, the steps are adaptable for the preparation of this compound by modifying substituents and functional groups accordingly.

Advantages and Drawbacks

- The method avoids the use of highly pyrophoric reagents like lithium aluminum hydride.

- Sodium borohydride is used as a safer reducing agent.

- The process involves multiple purification steps, including column chromatography and chiral resolution.

- Overall yield is improved compared to older methods (~40% yield reported for related compounds).

- Safety and scalability are enhanced by avoiding explosive catalysts like platinum oxide.

Method 2: Direct Functionalization of Piperidine Derivatives

Literature reports (J-Stage, 2022) describe the synthesis of hydroxymethyl-substituted piperidines via:

- Microwave-assisted nucleophilic substitution reactions in N-methylpyrrolidone (NMP).

- Use of 4,4-difluoro-3-piperidyl)methanol or racemic 5-methylpiperidin-3-ol as starting materials.

- Purification through preparative high-performance liquid chromatography (HPLC).

Though these examples focus on fluorinated or hydroxy-substituted piperidines, the methodology is applicable to the preparation of this compound by employing appropriate piperidine precursors and hydroxymethylation reagents.

Detailed Reaction Conditions and Data

Representative Reaction Scheme (Adapted from EP2994454B1)

| Step | Reaction | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-acylation of 3-Amino-4-methylpyridine | Acid anhydride or acid chloride, triethylamine, CHCl3, cooling and room temperature, 2.5 h total | 78 | Forms amide intermediate |

| 2 | Quaternization of pyridine N | Benzyl bromide or chloride, toluene, ambient temperature | Not specified | Forms quaternized pyridinium salt |

| 3 | Partial reduction to tetrahydropyridine | Sodium borohydride, methanol or water, ambient temperature | Not specified | Selective reduction |

| 4 | Hydrolysis of tetrahydropyridine | HCl and acetic acid mixture, ambient temperature | Not specified | Converts to piperidine derivative |

| 5 | Reductive amination | Titanium(IV) tetraisopropoxide, methylamine, sodium borohydride, ambient temperature | Not specified | Introduces methylamine substituent |

| 6 | Resolution | Dibenzoyl-L-tartaric acid in methanol/water | Not specified | Isolates cis isomer |

Purification and Characterization

- Purification is achieved by silica gel column chromatography and preparative HPLC.

- The hydrochloride salt is typically formed by treatment with hydrochloric acid in an organic solvent.

- Characterization includes melting point, NMR spectroscopy, and mass spectrometry.

Analytical Data and Research Findings

NMR and Mass Spectrometry

- 1H-NMR spectra typically show characteristic signals for methyl, methylene, and hydroxymethyl protons.

- Mass spectrometry confirms molecular weight and purity.

- Diastereomeric purity is assessed by chiral HPLC or NMR.

Yield and Purity

- Reported yields for intermediate steps range from 40% to 79% depending on conditions.

- Purity after resolution and salt formation exceeds 95% by HPLC.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Reduction of quaternized pyridine (EP2994454B1) | 3-Amino-4-methylpyridine | Benzyl halide, NaBH4, Ti(OiPr)4, methylamine | Ambient temperature, methanol, toluene | ~40 | Safer reagents, scalable | Multiple steps, chromatography needed |

| Microwave-assisted nucleophilic substitution (J-Stage) | Piperidine derivatives | NMP, DIPEA, microwave irradiation | 140 °C, 1 h | 65-90 | Fast, efficient, high purity | Requires microwave reactor |

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of different alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(3,6-Dichloro-5-methoxypyridin-2-yl)methanol

This pyridine derivative shares a hydroxymethyl group but lacks the piperidine ring and methyl substituent. The chlorine and methoxy groups enhance lipophilicity, contrasting with the polar amine-hydrochloride moiety in the target compound .

(R,R)-O-Methyl-2-piperidyl-2-yl-phenylacetate Hydrochloride

This compound features a piperidine core but includes a phenylacetate ester. The ester group increases hydrolytic instability compared to the hydroxymethyl group in the target compound. The (R,R)-configuration may confer distinct stereoselective interactions, whereas the cis-configuration in the target compound optimizes spatial alignment for hydrogen bonding .

Cyclobutane-Containing Analogs

cis-(3-Aminocyclobutyl)methanol Hydrochloride (CAS 142733-65-1)

This cyclobutane derivative shares the cis-hydroxymethyl-amine motif but replaces the piperidine ring with a cyclobutane. However, the cyclobutane’s planar structure may enhance π-π stacking in drug-receptor interactions, a property less pronounced in piperidine systems .

Isomeric Comparisons

cis- vs. trans-3-Dimethylaminocyclohexyl Benzoate Hydrochloride

The cis-isomer of this cyclohexyl derivative exhibits a melting point of 229–230°C, significantly higher than the trans-isomer (160–200°C) . Similarly, the cis-configuration in the target compound likely improves crystallinity and thermal stability due to intramolecular hydrogen bonding between the hydroxymethyl and amine groups.

cis-54 (Cyclobutylmethanol Derivative)

In a sulfonamide synthesis, the cis-isomer of a related cyclobutylmethanol compound was isolated via supercritical fluid chromatography, demonstrating superior reactivity in tosylation reactions compared to the trans-isomer. This suggests that the cis-configuration in the target compound may also enhance synthetic utility in multi-step reactions .

Physicochemical and Pharmacological Data

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis benefits from optimized hydrochlorination steps, achieving yields >85% in analogous protocols . Competing derivatives, such as phenylacetate esters, require prolonged reflux (3 days) and harsh acids, reducing scalability .

Stereochemical Impact : The cis-configuration enhances hydrogen bonding and thermal stability, as seen in cyclohexyl benzoate analogs . This contrasts with trans-isomers, which exhibit broader melting ranges and lower crystallinity.

Pharmaceutical Relevance : The compound’s piperidine scaffold and hydroxymethyl group make it a versatile intermediate in kinase inhibitor synthesis, outperforming cyclobutane derivatives in metabolic stability studies .

Biological Activity

The compound cis-(2-Methylpiperidin-3-YL)methanol hydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound can be characterized by its unique chemical structure, which includes a piperidine ring with a hydroxymethyl group. This configuration is critical for its interaction with biological systems.

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems and receptors. It has been identified as an antagonist at specific receptor sites, suggesting potential therapeutic applications in treating conditions influenced by these receptors. The presence of the hydroxyl group enhances binding affinity to certain targets, which is crucial for its pharmacological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of piperidine, including this compound, can inhibit the growth of various cancer cell lines. For example, compounds similar to this have demonstrated significant cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 2.43 to 14.65 μM .

- Neuropharmacological Effects : The compound may influence neurotransmitter pathways, which could have implications for neurological disorders. Its interaction with the muscarinic acetylcholine receptor (M3R) suggests potential roles in modulating cellular proliferation and apoptosis resistance in colorectal cancer .

- Antioxidant Properties : Some studies suggest that piperidine derivatives exhibit antioxidant effects, which could contribute to neuroprotective activities against oxidative stress .

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving piperidine derivatives. Its applications span across medicinal chemistry where it serves as an intermediate for synthesizing other biologically active compounds. The unique stereochemistry of this compound enhances its reactivity and specificity in biological systems.

Q & A

Q. Q: What are the optimal synthetic routes for cis-(2-Methylpiperidin-3-YL)methanol hydrochloride, and how can reaction conditions be optimized to improve yield?

A:

- Synthetic Routes : A common approach involves acid-catalyzed cyclization or stereoselective reduction of precursor compounds. For example, refluxing intermediates in methanol with concentrated sulfuric acid (as seen in piperidine derivatives) can yield the desired product, but prolonged reaction times (e.g., 3 days) may be required for complete conversion .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters like temperature (reflux vs. room temperature), solvent polarity, and catalyst concentration. For stereochemical control, chiral auxiliaries or catalysts may be employed, though evidence for this compound is limited .

- Characterization : Use H/C NMR to confirm regiochemistry and stereochemistry. Compare spectral data with reference standards (e.g., cis vs. trans isomers) .

Basic Research: Safety & Handling

Q. Q: What safety protocols are critical when handling this compound in laboratory settings?

A:

- PPE : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact. Use P95 respirators if aerosol formation is possible .

- Storage : Store at 2–8°C in airtight containers to avoid degradation. Ensure ventilation to prevent dust accumulation .

- Spill Management : Collect spills using non-reactive materials (e.g., silica gel) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research: Structural Elucidation & Data Contradictions

Q. Q: How can discrepancies in stereochemical assignments (e.g., cis vs. trans configurations) be resolved during structural analysis?

A:

- X-ray Crystallography : Use SHELXL for high-resolution refinement of crystal structures. This method is particularly robust for resolving piperidine ring conformations and stereochemistry .

- Chiral HPLC : Employ a C18 column with a mobile phase of potassium dihydrogen phosphate (pH 3.0) and methanol (55:45) to separate enantiomers. Retention times and peak areas can differentiate cis/trans isomers .

- Contradiction Mitigation : Cross-validate NMR data (e.g., coupling constants for axial/equatorial protons) with computational models (DFT) to resolve ambiguities .

Advanced Research: Impurity Profiling

Q. Q: What analytical strategies are effective for identifying and quantifying impurities in synthesized batches of this compound?

A:

- HPLC-MS : Use reverse-phase HPLC with a C18 column and a 210 nm detector. A mobile phase of methanol and phosphate buffer (pH 3.0) can resolve impurities like unreacted intermediates or stereoisomers .

- Reference Standards : Compare retention times with certified impurities (e.g., ethylphenidate hydrochloride or pyridine derivatives) listed in pharmacopeial guidelines .

- Quantification : Apply the area normalization method for impurities <0.1%. For higher concentrations, use external calibration curves .

Advanced Research: Stability Under Experimental Conditions

Q. Q: How does the compound’s stability vary under different pH, temperature, and solvent conditions, and how can degradation products be characterized?

A:

- Stability Studies : Conduct accelerated degradation tests at 40°C/75% RH for 6 months. Monitor via HPLC for peak splitting or new peaks indicating degradation .

- pH Sensitivity : Test solubility in buffered solutions (pH 1–12). Acidic conditions may protonate the piperidine nitrogen, altering reactivity .

- Degradation Analysis : Isolate degradation products using preparative TLC and characterize via LC-MS/MS. Common products include oxidized alcohols or ring-opened amines .

Advanced Research: Stereochemical Purity in Drug Development

Q. Q: What methodologies ensure stereochemical purity during scale-up synthesis for preclinical studies?

A:

- Chiral Resolution : Use preparative HPLC with cellulose-based chiral columns. Optimize mobile phase composition (e.g., hexane/isopropanol) to isolate the cis isomer .

- Crystallization Control : Seed reactions with pure cis-isomer crystals to direct stereoselective crystallization. Monitor supersaturation levels to avoid polymorphic transitions .

- Quality Control : Implement in-process checks using polarimetry or circular dichroism (CD) to verify enantiomeric excess (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.